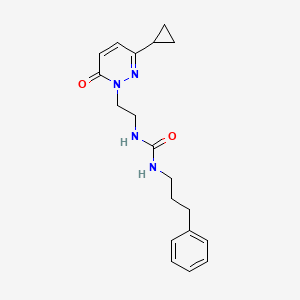

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, this would include the compound’s systematic name, any common names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

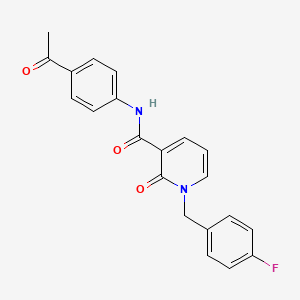

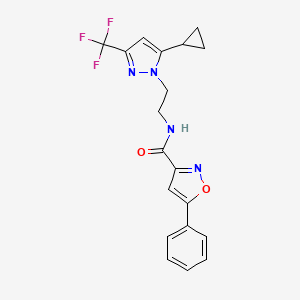

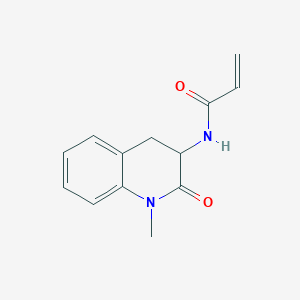

Synthesis and Antibacterial Activity

Researchers have focused on the synthesis of new heterocyclic compounds, including urea derivatives, for use as antibacterial agents. For example, Azab et al. (2013) explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. Their work involved creating pyrimidine and thiazine derivatives through reactions with urea, showcasing the potential of urea derivatives in medicinal chemistry (Azab, Youssef, & El‐Bordany, 2013).

Antioxidant Activity

The quest for antioxidants led George et al. (2010) to synthesize a series of compounds including urea derivatives. Their work demonstrates the synthetic versatility of urea in creating compounds with potential antioxidant activity, indicative of the compound's role in developing treatments against oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).

Corrosion Inhibition

In the field of materials science, Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions. Their research illustrates the utility of urea derivatives in protecting industrial materials from corrosion, highlighting another aspect of the compound's applicability beyond the realm of biomedical research (Mistry, Patel, Patel, & Jauhari, 2011).

Antimicrobial and Anticancer Activities

The synthesis of pyridine and pyridazine derivatives from urea has also been explored for their antimicrobial and anticancer activities. For instance, Elewa et al. (2021) synthesized urea derivatives and evaluated their antibacterial and antitumor activities, indicating the potential of such compounds in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Synthesis of Ureas from Carboxylic Acids

Thalluri et al. (2014) demonstrated the synthesis of ureas through the Lossen rearrangement, showcasing a method to convert carboxylic acids into ureas. This research highlights the synthetic utility of urea in organic chemistry and potential applications in creating a variety of biologically active compounds (Thalluri, Manne, Dev, & Mandal, 2014).

Safety And Hazards

This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!

Eigenschaften

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18-11-10-17(16-8-9-16)22-23(18)14-13-21-19(25)20-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYUITIWZZSIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2608819.png)

![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)

![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)

![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)

amine hydrochloride](/img/structure/B2608841.png)